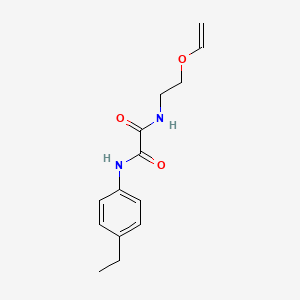methyl}phosphonate](/img/structure/B5127661.png)
Bis(propan-2-YL) {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(propan-2-YL) {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that features a phosphonate group bonded to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(propan-2-YL) {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then reacted with diisopropyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(propan-2-YL) {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(propan-2-YL) {(4-bromophenyl)aminomethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Bis(propan-2-YL) {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-bromophenyl)amine
- 4-Hydroxybenzaldehyde derivatives
- Diisopropyl phosphite derivatives
Uniqueness
Bis(propan-2-YL) {(4-bromophenyl)aminomethyl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and phosphonate groups allows for versatile modifications and applications in different fields.
Propriétés
IUPAC Name |
4-[(4-bromoanilino)-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO4P/c1-13(2)24-26(23,25-14(3)4)19(15-5-11-18(22)12-6-15)21-17-9-7-16(20)8-10-17/h5-14,19,21-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRTOFCKDMDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5127579.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)

![2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide](/img/structure/B5127605.png)

![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![(4Z)-1-phenyl-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5127669.png)



